2-(3-Fluorophenoxymethyl)pyrrolidine
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Overview
Description
2-(3-Fluorophenoxymethyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₄FNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxymethyl)pyrrolidine typically involves the reaction of 3-fluorophenol with pyrrolidine in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Fluorophenoxymethyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxymethyl)pyrrolidine involves its interaction with molecular targets and pathways. The fluorophenoxy group enhances its binding affinity to specific receptors or enzymes, leading to desired biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic nitrogen-containing heterocycle with diverse applications in organic synthesis and drug discovery.
Fluorophenol: A fluorinated phenol derivative used in various chemical reactions and as a precursor for other compounds.
Pyrrolidine-2,5-dione: A versatile scaffold with applications in medicinal chemistry and drug design.
Uniqueness
2-(3-Fluorophenoxymethyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
883541-83-1 |
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Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-[(3-fluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10/h1,3,5,7,10,13H,2,4,6,8H2 |
InChI Key |
CZMLRTHMBKPCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC(=CC=C2)F |
Origin of Product |
United States |
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